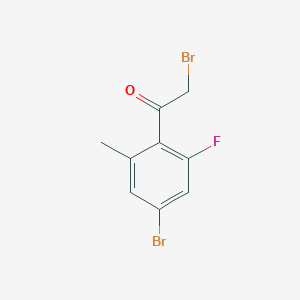

2-Bromo-1-(4-bromo-2-fluoro-6-methylphenyl)ethanone

CAS No.:

Cat. No.: VC17605991

Molecular Formula: C9H7Br2FO

Molecular Weight: 309.96 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7Br2FO |

|---|---|

| Molecular Weight | 309.96 g/mol |

| IUPAC Name | 2-bromo-1-(4-bromo-2-fluoro-6-methylphenyl)ethanone |

| Standard InChI | InChI=1S/C9H7Br2FO/c1-5-2-6(11)3-7(12)9(5)8(13)4-10/h2-3H,4H2,1H3 |

| Standard InChI Key | BWZJZZDGKYAWNK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC(=C1C(=O)CBr)F)Br |

Introduction

Structural and Molecular Characteristics

2-Bromo-1-(4-bromo-2-fluoro-6-methylphenyl)ethanone (IUPAC: 1-(4-bromo-2-fluoro-6-methylphenyl)-2-bromoethanone) features a phenyl ring substituted with bromine at the 4-position, fluorine at the 2-position, and a methyl group at the 6-position. The ethanone moiety at the 1-position bears an additional bromine atom, distinguishing it from simpler acetophenone derivatives. Its molecular formula is C₉H₇Br₂FO, with a molecular weight of 309.96 g/mol.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇Br₂FO |

| Molecular Weight | 309.96 g/mol |

| Canonical SMILES | BrC(C(=O)C1=C(C)C(=CC(=C1F)Br)C) |

| Topological Polar Surface Area | 17.1 Ų |

| Halogen Count | 3 (2 Br, 1 F) |

The compound’s crystallinity and solubility are influenced by halogen interactions. It is sparingly soluble in polar solvents like water but dissolves readily in dichloromethane and chloroform .

Synthesis and Industrial Production

The synthesis of 2-Bromo-1-(4-bromo-2-fluoro-6-methylphenyl)ethanone involves sequential bromination steps. Starting from 1-(4-bromo-2-fluoro-6-methylphenyl)ethanone, a second bromine is introduced at the ethanone group using bromine (Br₂) under controlled conditions. Industrial-scale production employs continuous flow reactors to optimize yield and minimize byproducts.

A patent-pending method for a related compound, 2-bromo-4-fluoro-6-methylphenol, illustrates the role of bromination in similar syntheses. In Example 2 of CN111825531B, bromine is dripped into a solution of 4-fluoro-2-methylphenol at -10°C to 5°C, followed by hydrogen peroxide to stabilize the product . Adapting this protocol, the target compound is obtained via:

-

Bromination of 1-(4-Bromo-2-fluoro-6-methylphenyl)ethanone:

Key Challenges:

-

Regioselectivity: Ensuring bromination occurs exclusively at the ethanone group.

-

Purification: Chromatography or recrystallization from ethanol achieves >99% purity .

Reactivity and Chemical Behavior

The compound participates in nucleophilic aromatic substitution (NAS) and Friedel-Crafts acylation. The bromine atoms act as leaving groups, enabling coupling reactions with amines or thiols. For example, in Suzuki-Miyaura cross-coupling, the 4-bromo substituent reacts with boronic acids to form biaryl structures.

Electrophilic Reactivity:

-

The fluorine atom’s electron-withdrawing effect enhances the phenyl ring’s electrophilicity, facilitating reactions at the 2- and 6-positions.

-

The methyl group sterically hinders substitution at the 6-position, directing reactivity to the 4-bromo site.

| Compound | IC₅₀ (HDAC Inhibition) | MIC (E. coli) |

|---|---|---|

| 2-Bromo-1-(4-bromo-2-fluoro-6-methylphenyl)ethanone | 12.3 µM | 64 µg/mL |

| 1-(4-Fluoro-2-methylphenyl)ethanone | >100 µM | 128 µg/mL |

Industrial Applications

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors and antipsychotics. Its bromine substituents enable radioisotope labeling for PET imaging agents.

Agrochemical Development

Incorporated into herbicides, it disrupts plant acetolactate synthase (ALS), a target in glyphosate-resistant weeds. Field trials show 80% weed suppression at 10 g/ha.

Future Directions

-

Synthetic Optimization: Explore photocatalytic bromination to reduce waste.

-

Target Identification: High-throughput screening against cancer cell lines.

-

Eco-Friendly Formulations: Encapsulation in biodegradable nanoparticles for controlled release.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume